![molecular formula C9H5N3OS2 B071578 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione CAS No. 178812-32-3](/img/structure/B71578.png)
5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione
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Description
Isothiocyanates are a class of organic compounds that contain an isothiocyanate functional group. They are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
Synthesis Analysis
A more sustainable method for the synthesis of isothiocyanates has been developed. This method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines. The isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) .Molecular Structure Analysis
The molecular structure of isothiocyanates typically includes a functional group as found in compounds with the formula R−N=C=S .Chemical Reactions Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2. In a recent work, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Physical And Chemical Properties Analysis
The phase diagrams of some isothiocyanates have been established using differential thermal analysis (DTA) up to 250 MPa. All these compounds have a smectic A1 phase .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c14-5-10-7-3-1-6(2-4-7)8-11-12-9(15)13-8/h1-4H,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGZBLOXMSJIRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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